N-(2-bromoethyl)-2-methoxybenzamide

Beschreibung

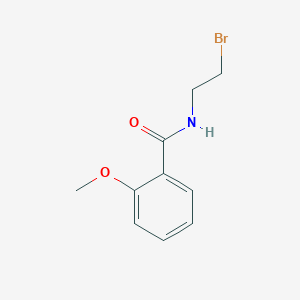

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-bromoethyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEDEPKBTMBPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for N-Alkylation and Amide Bond Formation in Benzamides

The formation of the amide bond is a cornerstone of organic synthesis, and various methods have been developed to achieve this transformation efficiently. These strategies are central to the synthesis of N-(2-bromoethyl)-2-methoxybenzamide and its analogs.

Direct Condensation Approaches of Carboxylic Acids and Amines (e.g., Ultrasonic Irradiation Methods)

Direct condensation of carboxylic acids and amines represents an atom-economical approach to amide bond formation. rsc.orgacs.orgnih.govd-nb.info However, this reaction is often thermodynamically unfavorable and requires activation. fishersci.it Recent advancements have focused on developing greener and more efficient protocols.

One such innovative approach involves the use of ultrasonic irradiation. researchgate.net This method offers a rapid, mild, and highly efficient pathway for preparing benzamide (B126) derivatives. researchgate.net The reaction is performed through the direct condensation of benzoic acids and amines in the presence of a catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth, under ultrasonic irradiation. researchgate.net The use of ultrasound provides several advantages, including reduced reaction times (typically 15-60 minutes), a simple procedure, and high yields. researchgate.net This technology is considered a green and powerful tool in chemical synthesis. researchgate.netrsc.org

The mechanism of ultrasound-assisted synthesis involves acoustic cavitation, where the formation, growth, and collapse of bubbles in the liquid medium generate localized high pressures and temperatures, thereby accelerating the reaction rate. researchgate.net This method has been successfully applied to a wide range of benzoic acid derivatives and amines. researchgate.net

Acyl Chloride-Amine Condensation Methodologies

The reaction between an acyl chloride and an amine is a classic and widely used method for amide synthesis, often referred to as the Schotten-Baumann reaction. fishersci.itchemguide.co.uk This method involves the nucleophilic addition of an amine to the highly reactive acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uk

The synthesis of this compound would typically involve the reaction of 2-methoxybenzoyl chloride with 2-bromoethylamine (B90993). The reaction is generally rapid and can be carried out at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride byproduct. fishersci.itresearchgate.net

The general procedure involves dissolving the amine in a suitable solvent, adding a base, and then slowly adding the acyl chloride. fishersci.itresearchgate.net The reaction mixture is typically stirred for several hours, followed by a work-up procedure to isolate and purify the amide product. fishersci.it This method is highly versatile and applicable to a broad range of acyl chlorides and amines. pearson.comlibretexts.org

Utilization of Haloethylamine Precursors in Benzamide Synthesis

Haloethylamine precursors, such as 2-bromoethylamine, are crucial reagents for introducing the N-(2-haloethyl) moiety into benzamide structures. 2-Bromoethylamine hydrobromide is a common and commercially available starting material. It can be prepared from ethanolamine (B43304) and hydrobromic acid. orgsyn.org The synthesis of this compound would directly utilize 2-bromoethylamine as the amine component in the amide bond formation reaction with an activated derivative of 2-methoxybenzoic acid, such as 2-methoxybenzoyl chloride. ontosight.ai The bromoethyl group in the resulting benzamide provides a reactive handle for further chemical modifications.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of more complex molecules through derivatization and functionalization reactions.

Introduction of Aromatic and Heterocyclic Substituents for Structural Diversification

The structure of this compound can be diversified by introducing various aromatic and heterocyclic substituents. This can be achieved through several synthetic strategies.

One approach involves modifying the benzamide core itself. For instance, different substituents can be introduced onto the benzene (B151609) ring of the 2-methoxybenzoic acid precursor before the amide bond formation. This allows for the synthesis of a library of benzamides with diverse electronic and steric properties. nih.gov The introduction of alkyl groups on the benzene ring is a fundamental transformation that can be achieved through methods like cooperative nickel/aluminum catalysis for para-selective alkylation. acs.org

Another strategy focuses on the functionalization of the bromoethyl side chain. The bromine atom is a good leaving group and can be displaced by various nucleophiles, including those containing aromatic or heterocyclic rings. This allows for the attachment of a wide range of functional groups to the nitrogen atom of the amide. For example, reaction with an appropriate amine-containing heterocycle can lead to the formation of novel heterocyclic benzamide compounds. google.combenthamscience.com The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported through multi-step reaction sequences. nih.gov

The choice of substituents can significantly influence the properties of the final molecule. For example, the introduction of fluorine-containing groups can enhance properties like lipophilicity and metabolic stability. nih.gov

Conjugation Strategies to Advanced Delivery Systems (e.g., Liposomal Nanocarriers)

The this compound scaffold can be conjugated to advanced delivery systems like liposomal nanocarriers to potentially improve its delivery to specific targets. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. nih.govnih.gov

Conjugation of a molecule like this compound to a liposome (B1194612) can be achieved through several methods. nih.gov One common strategy involves modifying the liposome surface with a functional group that can react with the bromoethyl moiety of the benzamide. For instance, a lipid with a terminal thiol group could be incorporated into the liposome bilayer, which could then react with the bromoethyl group via a nucleophilic substitution reaction.

Alternatively, the benzamide itself can be modified to facilitate conjugation. The bromoethyl group can be converted to other functional groups that are more amenable to standard bioconjugation chemistries. nih.gov For example, it could be converted to an azide (B81097) for click chemistry or an amine for reaction with an activated carboxylic acid on the liposome surface.

The goal of such conjugation is to create a system where the benzamide derivative is tethered to the liposome, which can then act as a carrier. researchgate.netnih.gov This approach has been explored for various drugs to enhance their therapeutic efficacy and reduce systemic toxicity. google.com The physicochemical properties of the liposomes, such as size and surface charge, can be tailored to optimize their in vivo behavior. nih.govliposomes.ca

Green Chemistry Principles Applied to Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides aims to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and utilizing safer substances. researchgate.netyoutube.com Traditional methods for amide synthesis often involve activating agents that are not atom-economical and generate significant waste. sciepub.com Consequently, research has focused on developing more sustainable alternatives.

Direct amidation of carboxylic acids with amines is a key focus. One approach involves the use of boric acid as a catalyst for the direct reaction of a carboxylic acid and an amine. sciepub.com This method offers a simple and high-yielding route, demonstrating the principles of homogeneous catalysis and green chemistry. sciepub.com Another strategy involves the direct use of carboxylic acids with ammonia (B1221849) gas, which generates only the target amide and water, thus avoiding byproducts and simplifying purification. google.com

The choice of solvent is another critical aspect of green synthesis. Solvents account for a large portion of the mass in typical chemical reactions and contribute significantly to their environmental impact. skpharmteco.com Research has explored greener alternatives to traditional volatile organic compounds (VOCs). researchgate.net For instance, deep eutectic solvents (DESs) have emerged as viable, environmentally friendly alternatives. researchgate.net Studies have also focused on quantifying the "greenness" of various solvents for benzamide and related compounds, identifying aprotic solvents as particularly effective for solubilization. mdpi.com Furthermore, methods have been developed that proceed under solvent-free conditions, such as the synthesis of benzimidazoles (related heterocyclic structures) using a metal complex as a catalyst, which represents a green, mild, and inexpensive approach. chemmethod.com

Hydrolysis of nitriles presents another pathway to benzamides. An eco-friendly method utilizes aqueous extracts of plant ashes (WEPPA) for the hydrolysis of nitriles to amides, showcasing the use of renewable resources. mdpi.com

Below is a table summarizing various green chemistry approaches applicable to benzamide synthesis.

| Green Chemistry Approach | Description | Key Advantages | Relevant Research |

| Catalytic Direct Amidation | Boric acid catalyzes the direct reaction between a carboxylic acid and an amine. | High yield, avoids atom-uneconomical activating agents. | Boric acid catalyzed amidation of benzoic acid. sciepub.com |

| Direct Reaction with Ammonia | Carboxylic acid reacts directly with ammonia gas. | Generates only water as a byproduct, high conversion and yield. | A simple, convenient, and environment-friendly method for preparing benzamide compounds. google.com |

| Use of Greener Solvents | Replacing hazardous volatile organic compounds (VOCs) with safer alternatives like deep eutectic solvents (DESs) or water. | Reduces environmental impact and toxicity. skpharmteco.com | Use of DESs for sustainable preparation of salicylamide (B354443) derivatives. researchgate.net Screening for effective green solvents for benzamide. mdpi.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using a solid catalyst. | Reduces waste, cost, and simplifies workup procedures. | Synthesis of benzimidazoles using K4[Fe(CN)6] as a catalyst under solvent-free conditions. chemmethod.com |

| Hydrolysis of Nitriles | Using environmentally benign reagents, such as aqueous plant ash extracts, to hydrolyze nitriles to amides. | Utilizes renewable resources, eco-friendly. | Eco-friendly and practical synthesis of amides by nitriles hydrolysis in WEPPA. mdpi.com |

Stereochemical Control and Chiral Synthesis in Related Amide Derivatives

Achieving stereochemical control is crucial when synthesizing bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. iupac.org For amide derivatives related to this compound, where chirality could be introduced, several strategies for asymmetric synthesis have been developed to control the three-dimensional arrangement of atoms.

One major challenge in chiral amide synthesis is preventing racemization during the amide bond formation. rsc.org To address this, various racemization-free coupling reagents have been developed, offering greener and more efficient alternatives for the asymmetric synthesis of chiral amides. rsc.org

Catalytic asymmetric methods are at the forefront of chiral synthesis. A notable example is the copper-catalyzed enantioselective synthesis of chiral amides. This light-driven process uses a dual-catalyst system to combine a primary amide with an alkyl bromide, forming a chiral secondary amide with high enantioselectivity. acs.org This method is significant as it controls the stereochemistry as the amide is formed in a single step. acs.org Another innovative approach involves a rhodium and chiral squaramide co-catalyzed carbene N–H insertion reaction to produce chiral amides with high yields and excellent enantioselectivity under mild conditions. researchgate.net

The asymmetric Wolff rearrangement offers another pathway. In this method, α-diazoketones generate ketenes, which are then captured by amines in a process guided by a chiral phosphoric acid catalyst to produce chiral amides. chemrxiv.org This technique effectively controls enantioselectivity by managing the reaction intermediates. chemrxiv.org

Chiral auxiliaries provide a reliable method for stereochemical control. youtube.com An auxiliary, which is a chiral molecule temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. youtube.com This strategy has been applied to the synthesis of enantiomerically pure amino acids through cycloaddition reactions involving reagents derived from chiral amides. iupac.org

Recent advancements also include the development of stereoselective syntheses of C–N atropisomeric amides, which possess axial chirality. These methods often rely on intramolecular acyl transfer, where a tethered group facilitates the atropselective formation of the amide bond. rsc.org

The table below outlines several strategies for stereochemical control in the synthesis of chiral amide derivatives.

| Synthesis Strategy | Description | Key Features | Relevant Research |

| Racemization-Free Coupling | Utilizes specific coupling reagents that prevent the loss of stereochemical integrity during amide bond formation. | Low cost, low toxicity, greener alternative. | Application of reagents like T3P, EDC, and various ynamides. rsc.org |

| Copper-Catalyzed C-N Coupling | A dual-catalyst system using copper complexes and light to stereoselectively form a C–N bond between an amide and an alkyl radical. | Single-step process, high enantioselectivity (≥95% ee), tolerant to air and moisture. | Combines a primary amide and an alkyl bromide to form a chiral secondary amide. acs.org |

| Carbene N-H Insertion | A rhodium and chiral squaramide co-catalyzed reaction involving the insertion of a carbene into the N-H bond of a primary amide. | Rapid reaction (1 min), wide substrate scope, high yield and enantioselectivity. | Enantioselective synthesis of chiral amides from primary amides. researchgate.net |

| Asymmetric Wolff Rearrangement | Chiral phosphoric acid catalyzes the reaction of in situ generated ketenes (from α-diazoketones) with amines. | Highly efficient for producing chiral amides, controls enantioselectivity through proton transfer. | Enantioselective amination of ketenes. chemrxiv.org |

| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct the stereochemistry of a subsequent reaction. | Predictable stereochemical outcome, auxiliary is removed after the reaction. | Asymmetric synthesis of α-amino acids via Diels-Alder reaction using a chiral acylnitroso compound. iupac.orgyoutube.com |

| Intramolecular Acyl Transfer | A tethered Lewis basic group facilitates a stereoselective intramolecular acyl transfer to form atropisomeric amides. | High yielding, highly atropselective, operates under kinetic control. | Stereoselective synthesis of C–N atropisomeric amides. rsc.org |

Structure Activity Relationship Sar Studies

Mechanistic Influence of the Bromoethyl Moiety on Biological Interactions

The bromoethyl group is a key structural feature of N-(2-bromoethyl)-2-methoxybenzamide, significantly influencing its interaction with biological targets. As an alkylating agent, the bromoethyl moiety can form covalent bonds with nucleophilic residues, such as cysteine, histidine, or lysine, within the active site of enzymes or receptors. This covalent interaction can lead to irreversible inhibition, a mechanism that can confer high potency and prolonged duration of action. The reactivity of the bromine atom is modulated by the electronic environment of the rest of the molecule, including the electron-withdrawing effect of the adjacent amide group.

Pharmacological Impact of the 2-Methoxy Substitution on the Benzamide (B126) Core

The 2-methoxy group on the benzamide core plays a multifaceted role in shaping the pharmacological properties of this compound. Its electronic and steric properties can influence several key parameters:

Receptor Affinity and Selectivity: The methoxy (B1213986) group, through its ability to act as a hydrogen bond acceptor and its steric bulk, can enhance the binding affinity and selectivity for specific biological targets. Its presence can create favorable interactions with complementary residues in a receptor's binding pocket, thereby distinguishing it from other potential off-targets.

Conformational Preference: The substitution at the ortho position of the benzamide ring can influence the molecule's preferred conformation. This conformational constraint can be advantageous, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

Metabolic Stability: The methoxy group can influence the metabolic fate of the compound. It can either block a potential site of metabolism or serve as a site for O-demethylation, leading to the formation of active or inactive metabolites. Understanding the metabolic pathways is crucial for optimizing the pharmacokinetic profile of the compound.

A study on a series of 2-methoxybenzamide (B150088) derivatives highlighted their potential as inhibitors of the Hedgehog signaling pathway, a critical pathway in some cancers. This suggests that the 2-methoxybenzamide scaffold can serve as a valuable starting point for the development of novel therapeutic agents.

SAR Analysis of Amide Linker Modifications and Conformation

The amide linker is a central component of this compound, providing structural rigidity and specific hydrogen bonding capabilities. Modifications to this linker can have a profound impact on the molecule's biological activity. The planarity of the amide bond and its ability to act as both a hydrogen bond donor and acceptor are critical for its interaction with biological macromolecules.

Studies on related benzamide-containing compounds have demonstrated that the orientation of the amide group and the nature of its substituents are key determinants of biological activity. For instance, in a series of N-acylhydrazone derivatives, methylation of the amide nitrogen was found to significantly alter the preferred dihedral angle, shifting it from an antiperiplanar to a synperiplanar conformation. This conformational change, in turn, can affect how the molecule fits into a binding site and interacts with its target.

Conformational Dynamics and their Correlation with Observed Biological Activity

The biological activity of a molecule is not solely determined by its static structure but also by its conformational dynamics. This compound can adopt various conformations due to the rotational freedom around its single bonds. The equilibrium between these different conformations and the energy barriers for their interconversion can significantly influence the molecule's ability to bind to its target.

Computational studies, such as molecular dynamics simulations, can provide valuable insights into the conformational landscape of the molecule. These simulations can help identify low-energy, populated conformations that are likely to be biologically relevant. By correlating the conformational preferences with the observed biological activity of a series of analogs, it is possible to build a more comprehensive SAR model that takes into account the dynamic nature of the molecule.

Chemoinformatic and Computational Approaches to SAR Elucidation

Chemoinformatic and computational methods are indispensable tools for elucidating the SAR of compounds like this compound. These approaches can be used to:

Develop Quantitative Structure-Activity Relationship (QSAR) models: QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective analogs.

Perform molecular docking studies: Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. This information can be used to understand the key interactions that are responsible for binding and to design modifications that can enhance these interactions.

Conduct virtual screening: Virtual screening involves the use of computational methods to screen large libraries of compounds for their potential to bind to a specific target. This approach can significantly accelerate the drug discovery process by identifying promising lead compounds for further experimental evaluation.

Biological Activities and Mechanistic Investigations

Exploration of Antimicrobial Potential

The rise of antibiotic and antifungal resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Benzamide (B126) derivatives have shown promise in this arena.

The bacterial cytoskeleton, once thought to be a feature exclusive to eukaryotes, is now recognized as a crucial component of bacterial physiology and a promising target for new antibiotics. A key protein in this system is the Filamenting Temperature-Sensitive mutant Z (FtsZ), which is essential for bacterial cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that recruits other proteins necessary for septum formation and cell division.

Research has identified 3-methoxybenzamide (B147233) as a weak inhibitor of the FtsZ protein. While not a potent antibacterial agent in itself, this discovery has spurred the exploration of its derivatives as more effective FtsZ inhibitors. The development of these analogues has led to potent antistaphylococcal compounds, although some have been hampered by suboptimal drug-like properties. The continuous exploration of the structure-activity relationships of these benzamide derivatives aims to identify compounds with improved pharmaceutical profiles for combating multidrug-resistant bacteria.

The antifungal activity of benzamide derivatives has also been a subject of investigation. Studies on various related heterocyclic compounds, such as benzofuran (B130515) and benzimidazole (B57391) derivatives, have demonstrated their potential to inhibit the growth of pathogenic fungi. For instance, certain benzofuran derivatives have shown significant antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus. ekb.eg Similarly, benzimidazole derivatives have exhibited notable antifungal properties. plos.org These findings suggest that the broader class of compounds to which N-(2-bromoethyl)-2-methoxybenzamide belongs warrants further investigation for the development of novel antifungal therapies.

Research in Anticancer Properties and Cellular Pathway Modulation

The deregulation of cellular signaling pathways is a hallmark of cancer. The ability of 2-methoxybenzamide (B150088) derivatives to interfere with these pathways has positioned them as intriguing candidates for anticancer drug development.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. mdpi.com Aberrant activation of this pathway is implicated in the development and progression of various cancers. mdpi.com A key component of this pathway is the transmembrane protein Smoothened (SMO), which acts as a signal transducer. mdpi.com

Recent studies have identified a series of 2-methoxybenzamide derivatives as potent inhibitors of the Hedgehog signaling pathway. mdpi.com These compounds have been shown to target the Smoothened protein directly. mdpi.com One particular derivative demonstrated a nanomolar IC50 value for Hh pathway inhibition and was found to prevent the localization of Smoothened to the primary cilium, a key step in signal transduction. mdpi.com Furthermore, this compound effectively suppressed a mutant form of Smoothened, indicating its potential to overcome certain mechanisms of drug resistance. mdpi.com The in vitro antiproliferative activity of these 2-methoxybenzamide derivatives against drug-resistant cancer cell lines underscores their promise as a novel class of anticancer agents. mdpi.com

| Compound Derivative | Reported Activity | Mechanism of Action | Reference |

| 2-Methoxybenzamide Derivative (Compound 21) | Potent Hedgehog pathway inhibition (IC50 = 0.03 µM) | Blockade of Smoothened (Smo) protein | mdpi.com |

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a common driver of cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs.

While direct evidence for the inhibition of Src and DNA Methyltransferase by this compound is not yet established, research on broader benzamide derivatives suggests potential activity against other key kinases.

BRAFV600E and VEGFR-2: The BRAF kinase is a component of the MAPK/ERK signaling pathway, and the V600E mutation is a common oncogenic driver in melanoma and other cancers. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth. Studies have identified certain benzamide derivatives as inhibitors of both BRAFV600E and VEGFR-2, highlighting the potential of this chemical class to target multiple oncogenic pathways.

It is important to note that the specific inhibitory profile of this compound against Src, BRAFV600E, VEGFR-2, and DNA Methyltransferase requires further dedicated investigation to be fully elucidated.

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. A key goal of many cancer therapies is to re-induce apoptosis in malignant cells.

Investigations into 2-methoxybenzamide derivatives have revealed their potential to induce apoptosis through various mechanisms. For example, a novel derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to sensitize colon cancer cells to TRAIL-induced apoptosis. rsc.org This compound was found to upregulate the expression of Death Receptor 5 (DR5) and enhance the ubiquitination and proteasomal degradation of survivin, an anti-apoptotic protein. rsc.org

Another area of research has focused on 2-methoxyestradiol, a metabolite of estradiol, and its derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines. The mechanisms involve the disruption of microtubule formation, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This is often characterized by changes in the expression of Bcl-2 family proteins, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.

While the precise apoptotic mechanisms of this compound are still under investigation, the findings from these related compounds suggest that it may act through similar pathways, potentially involving the modulation of death receptors, survivin, and the Bcl-2 family of proteins.

Modulation of Phosphodiesterase Activity (e.g., Phosphodiesterase II Inhibition)

There is currently no specific information available in the reviewed scientific literature detailing the modulation of phosphodiesterase II (PDE II) activity by this compound. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial in various cellular signaling pathways. Inhibition of specific PDEs can lead to a range of physiological effects. For instance, PDE2 inhibition has been shown to augment cGMP and cAMP signaling, which can be beneficial in conditions like pulmonary hypertension by promoting pulmonary vasodilation and preventing vascular remodeling. nih.gov

While direct evidence for this compound is lacking, the benzamide scaffold is present in various phosphodiesterase inhibitors. Further research is required to determine if this compound or its close analogues possess any inhibitory activity against PDE II or other phosphodiesterase isoforms.

Receptor Target Identification and Ligand-Binding Studies

Specific receptor target identification and ligand-binding studies for this compound are not described in the currently available literature. Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. This process often involves techniques such as affinity chromatography, expression cloning, and computational modeling to determine how a ligand interacts with its receptor.

However, studies on related N-methoxyamide derivatives have identified them as agonists for G protein-coupled receptor 119 (GPR119). nih.gov For example, a series of N-methoxyamides incorporating thienopyrimidine and pyridine (B92270) scaffolds were found to be potent GPR119 agonists, with some compounds demonstrating the ability to lower glucose excursion in oral glucose tolerance tests in mice. nih.gov This suggests that the N-methoxyamide functional group, a feature related to the N-substituted benzamide structure of the target compound, can be a key pharmacophore for GPR119 activation.

Investigation of Cellular and Molecular Responses Elicited by this compound Analogues

While direct studies on this compound are scarce, a range of biological activities has been reported for its analogues, highlighting the therapeutic potential of the 2-methoxybenzamide scaffold. These activities span anticancer, antimicrobial, and enzyme inhibition domains.

Anticancer and Hedgehog Signaling Pathway Inhibition:

A notable area of investigation for 2-methoxybenzamide derivatives is their role as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. nih.gov A series of 2-methoxybenzamide derivatives were synthesized and shown to possess potent Hh pathway inhibition, with one compound, an N-substituted benzamide analogue, exhibiting a nanomolar IC50 value. nih.gov This compound was found to block the trafficking of the Smoothened (Smo) receptor into the primary cilium, a key step in Hh signal transduction. nih.gov Furthermore, this analogue demonstrated antiproliferative activity against a drug-resistant cancer cell line. nih.gov

Another study focused on N-substituted quinoxaline-2-carboxamides, which can be considered bioisosteres of benzamides. mdpi.com Within this series, an N-benzyl quinoxaline-2-carboxamide (B189723) derivative was identified as a potential antineoplastic agent with selective cytotoxicity against hepatic, ovarian, and prostate cancer cell lines. mdpi.com

Antimicrobial Activity:

The 2-methoxybenzamide core has also been incorporated into molecules with antimicrobial properties. For instance, the synthesis of N'-(2-methoxybenzylidene)-4-hydroxy benzohydrazide, a compound containing a 2-methoxybenzylidene moiety, demonstrated antimicrobial activity against Bacillus subtilis and Escherichia coli. researchgate.net Additionally, new N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides have been synthesized and shown to possess antimicrobial and anti-biofilm activities, particularly those with halogenated moieties. farmaciajournal.com These compounds were effective against Gram-positive and Gram-negative bacteria, as well as yeasts. farmaciajournal.com

Enzyme Inhibition:

Analogues of N-(2-aminoethyl)benzamide have been identified as potent and reversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov Furthermore, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been developed as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation, platelet aggregation, and cancer. nih.gov

The diverse biological activities of these analogues underscore the versatility of the 2-methoxybenzamide scaffold in medicinal chemistry. The specific substitutions on the amide nitrogen and the benzoyl ring play a crucial role in determining the pharmacological profile.

Table of Biological Activities of this compound Analogues

| Compound Class | Biological Activity | Key Findings | Reference |

| 2-Methoxybenzamide Derivatives | Hedgehog Signaling Pathway Inhibition | Potent inhibition of Hh pathway; blockade of Smo receptor trafficking; antiproliferative activity in drug-resistant cancer cells. | nih.gov |

| N-Substituted Quinoxaline-2-Carboxamides | Anticancer | Selective cytotoxicity against hepatic, ovarian, and prostate cancer cell lines. | mdpi.com |

| N'-(2-methoxybenzylidene)-4-hydroxy benzohydrazide | Antimicrobial | Activity against Bacillus subtilis and Escherichia coli. | researchgate.net |

| N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides | Antimicrobial and Anti-biofilm | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, and yeasts. | farmaciajournal.com |

| N-(2-aminoethyl)benzamide Analogues | Monoamine Oxidase-B (MAO-B) Inhibition | Potent and reversible inhibition of MAO-B. | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives | 12-Lipoxygenase Inhibition | Potent and selective inhibition of 12-lipoxygenase. | nih.gov |

| N-Methoxyamide Derivatives | GPR119 Agonism | Potent agonistic activity at GPR119, leading to improved glucose tolerance. | nih.gov |

Computational and Theoretical Chemistry Applications of N 2 Bromoethyl 2 Methoxybenzamide

The advancement of computational and theoretical chemistry has provided powerful tools to investigate the properties and potential applications of chemical compounds from a molecular perspective. For N-(2-bromoethyl)-2-methoxybenzamide, these in silico approaches offer a cost-effective and efficient means to predict its biological targets, understand its chemical behavior, and guide the rational design of new derivatives with improved characteristics.

Metabolism and Pharmacokinetic Pk Research

In Vitro Metabolic Stability Assessments (e.g., Hepatic Microsome Models)

In vitro metabolic stability, often assessed using liver microsomes, is a critical early indicator of a compound's potential persistence and behavior in the body. For benzamide (B126) derivatives, these tests reveal how susceptible they are to breakdown by liver enzymes.

Research on various benzamide compounds demonstrates a range of metabolic stabilities. For instance, studies on sulfamoyl benzamides have shown that lead optimization can significantly improve in vitro metabolic stability in liver microsomes. nih.gov Similarly, investigations into antimycobacterial phenylalanine amides revealed that while some parent compounds are rapidly degraded in human and murine microsomal suspensions, shielding the amide bonds with methyl or fluoro substituents can enhance stability. nih.gov One study found that their initial hit compound, MMV, had very low stability in both human and murine microsomes, with only 2% and 0% remaining after 7 minutes, respectively. nih.gov This highlights the profound impact of even small structural changes on a molecule's metabolic fate.

The stability of benzamides can also be influenced by the presence of other functional groups. For example, replacing an ester linkage with an amide moiety in a nitrobenzoxadiazole derivative significantly improved its stability against hydrolysis by human liver microsomal esterases. nih.gov The amide analog was found to be quite stable in the presence of human liver microsomes (HLMs), whereas the ester-containing counterpart was rapidly metabolized. nih.gov

The following table summarizes the metabolic stability of selected benzamide derivatives in hepatic microsome models, as reported in various studies.

| Compound/Class | Microsome Source | Stability Finding | Reference |

| Sulfamoyl benzamides | Not specified | Lead optimization improved in vitro metabolic stability. | nih.gov |

| Phenylalanine amides (MMV) | Human and Murine | Low stability; 2% and 0% remaining after 7 min, respectively. | nih.gov |

| Shielded Phenylalanine amides | Human and Murine | Shielding amide bonds with substituents increased stability. | nih.gov |

| Nitrobenzoxadiazole-amide | Human Liver | Stable against microsomal esterase hydrolysis. | nih.gov |

In Vivo Pharmacokinetic Profiling (e.g., half-life, bioavailability) for Related Benzamides

Studies on related benzamides reveal a wide range of pharmacokinetic behaviors. For example, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), an anticonvulsant, was found to be well-absorbed orally in rats (approximately 94%). nih.gov It exhibited a short terminal half-life of 9.4 minutes following intravenous administration. nih.gov In contrast, another study on M(2) muscarinic receptor antagonists showed that modifications to the benzamide structure led to enhanced pharmacokinetic properties and good bioavailability across multiple species. nih.gov

The table below presents pharmacokinetic parameters for a selection of benzamide derivatives from published literature.

| Compound | Species | Key Pharmacokinetic Parameters | Reference |

| 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) | Rat | Oral absorption: ~94%; Terminal half-life (IV): 9.4 min | nih.gov |

| 2-methoxyphenylmetyrapone (B1250240) (2-MPMP) | Rat | Terminal half-life (IV): 23.1 min | nih.gov |

| 2-bromophenylmetyrapone (2-BrPMP) | Rat | Terminal half-life (IV): 12.0 min | nih.gov |

| Benzylidine ketal M(2) antagonists | Multiple | Good bioavailability | nih.gov |

Identification and Characterization of Key Metabolites and Metabolic Pathways

The metabolism of benzamides can proceed through various pathways, leading to a range of metabolites. The specific routes of metabolism are determined by the compound's structure and the enzymes involved.

Common metabolic transformations for benzamides and related structures include:

N-acetylation and Hydroxylation: For 4-amino-N-(2,6-dimethylphenyl)benzamide, the major metabolic route in rats was N-acetylation followed by hydroxylation. nih.gov

Oxidative Deamination: In the case of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a related compound, oxidative deamination was a key pathway, leading to alcohol and acid metabolites. nih.gov

O-demethylation: This is another common pathway for compounds containing methoxy (B1213986) groups, as seen in the metabolism of 2C-B. nih.gov

N-dealkylation: The removal of alkyl groups from nitrogen atoms is a potential metabolic route.

Reduction of Carbonyl Groups: Studies on bromazepam metabolites have shown that a carbonyl group can be reduced to a hydroxyl group. nih.gov

Oxidation: In some cases, an alcohol metabolite can be oxidized back to the corresponding ketone. nih.gov

For N-(2-bromoethyl)-2-methoxybenzamide, potential metabolic pathways could include O-demethylation of the methoxy group, hydroxylation of the aromatic ring, and enzymatic modification of the N-(2-bromoethyl) side chain. The bromine atom would serve as a distinctive marker in mass spectrometry for identifying metabolites. mdpi.com

The table below summarizes some identified metabolites and pathways for related benzamide and phenethylamine (B48288) compounds.

| Parent Compound | Key Metabolites | Metabolic Pathway(s) | Reference |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide; 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide | N-acetylation, Hydroxylation | nih.gov |

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol; 4-bromo-2,5-dimethoxyphenylacetic acid | Oxidative deamination, O-demethylation | nih.gov |

| 2-methoxyphenylmetyrapone | 2-hydroxyphenylmetyrapone; 2-methoxyphenylmetyrapone N-oxide | O-demethylation, N-oxidation | nih.gov |

| Bromazepam | 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine; 2-amino-5-bromo-2'-azabenzhydrol | Hydroxylation, Carbonyl reduction | nih.gov |

Influence of Structural Modifications on Metabolic Fate and Bioavailability

Structural modifications to the benzamide scaffold can profoundly influence its metabolic stability and pharmacokinetic properties. researchgate.net These changes can alter how the molecule interacts with metabolic enzymes and transport proteins.

Key structural modifications and their effects include:

Substitution on the Aromatic Ring: The position and nature of substituents on the benzamide ring are critical. For instance, in a study of amides as substrates for aldehyde oxidase (AOX), ortho-substitution with an electron-donating group on the aniline (B41778) part of the molecule led to a higher rate of metabolism. pnas.org Conversely, meta or para substitution generally resulted in more stable compounds. pnas.org

Modification of the Amide Linkage: As mentioned earlier, shielding the amide bond with bulky substituents can protect it from enzymatic hydrolysis, thereby increasing metabolic stability. nih.gov Replacing an ester with an amide can also confer resistance to metabolic hydrolysis. nih.gov

Alterations to the Side Chain: Changes to the side chain attached to the amide nitrogen can impact receptor binding and pharmacokinetics. nih.gov For example, in a series of aminobutyl-benzamides, modifying the size and nitrogen position within a cyclic amine portion of the molecule significantly affected its binding affinity to sigma receptors. nih.gov

These findings underscore the importance of structure-activity and structure-metabolism relationships in the design of benzamide-based compounds with desirable pharmacokinetic profiles. pnas.org

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS))

Spectroscopic methods are indispensable for the foundational characterization of N-(2-bromoethyl)-2-methoxybenzamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecule's structure. Both ¹H NMR and ¹³C NMR experiments yield precise information about the chemical environment of the hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum, the signals corresponding to the protons on the aromatic ring, the methoxy (B1213986) group, and the ethyl chain can be distinguished by their chemical shifts, multiplicities, and integration values. For instance, the protons of the bromoethyl group would likely appear as two distinct triplets. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| ¹H NMR | ||

| Aromatic-H | 6.9 - 8.2 | Multiplet |

| NH (Amide) | ~8.5 | Broad Singlet |

| OCH₃ (Methoxy) | ~3.9 | Singlet |

| N-CH₂ | ~3.8 | Triplet |

| Br-CH₂ | ~3.6 | Triplet |

| ¹³C NMR | ||

| C=O (Carbonyl) | ~165 | N/A |

| Aromatic-C | 110 - 158 | N/A |

| OCH₃ (Methoxy) | ~56 | N/A |

| N-CH₂ | ~42 | N/A |

| Br-CH₂ | ~30 | N/A |

Note: Predicted values are based on spectral data for analogous structures such as 2-methoxybenzamide (B150088) and N-substituted bromoethyl compounds. Actual values may vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.comrsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of the compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the confident assignment of a molecular formula. nih.govuu.nl For this compound (C₁₀H₁₂BrNO₂), HRMS can confirm the presence of bromine by identifying the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺) with nearly equal intensity. This technique is also highly effective for assessing purity by detecting and identifying potential impurities.

Chromatographic Methods for Separation, Identification, and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are essential for separating this compound from complex mixtures, confirming its identity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a robust method for purity assessment and quantification. A common approach involves using a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov The compound's retention time under specific conditions is a key identifier. For quantitative analysis, a calibration curve is generated by plotting the peak area against a series of known concentrations of a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov As the compound elutes from the HPLC column, it is ionized and analyzed by the mass spectrometer. This provides a mass-to-charge ratio (m/z) that confirms the identity of the peak corresponding to this compound, enhancing the certainty of the analysis, especially in complex biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for identifying volatile impurities or degradation products. The compound itself may require derivatization to increase its volatility for GC analysis. In the mass spectrometer, the molecule undergoes fragmentation upon electron ionization (EI), producing a unique pattern of fragment ions that serves as a chemical fingerprint. ojp.govojp.gov Analysis of related N-benzyl compounds suggests that a major fragment would likely be the 2-methoxybenzoyl cation (m/z 135). researchgate.netnist.gov

Table 2: Predicted Key Mass Fragments in GC-MS (EI) for this compound

| m/z (Mass/Charge Ratio) | Predicted Fragment Ion |

| 257/259 | [M]⁺, Molecular ion peak with bromine isotopes |

| 135 | [C₈H₇O₂]⁺, 2-Methoxybenzoyl cation |

| 107 | [C₇H₇O]⁺, Fragment from loss of CO from m/z 135 |

| 92 | [C₆H₄O]⁺, Fragment from loss of CH₃ from m/z 107 |

Note: The fragmentation pattern provides structural information and is used for identification by comparison to spectral libraries. researchgate.netnist.gov

Advanced Characterization Techniques for Complex Formulations and Bioconjugates (e.g., Liposomes)

When this compound is incorporated into advanced drug delivery systems like liposomes, specialized analytical techniques are required to characterize these complex formulations. ijpsjournal.comijpsm.com Liposomes are vesicles composed of lipid bilayers that can encapsulate therapeutic agents, potentially altering their solubility and delivery profile. ijpsm.comresearchgate.net

The characterization of such liposomal formulations is critical to ensure quality and performance. ijpsjournal.com Key parameters include:

Particle Size and Size Distribution: Techniques like Dynamic Light Scattering (DLS) are used to measure the average diameter of the liposomes and their polydispersity index (PDI). Particle size is a critical quality attribute that influences the stability and in vivo behavior of the formulation. researchgate.netnih.gov

Zeta Potential: This measurement indicates the surface charge of the liposomes, which is a key predictor of their stability in suspension. A high magnitude zeta potential generally corresponds to greater colloidal stability. researchgate.net

Encapsulation Efficiency: This parameter determines the amount of this compound successfully entrapped within the liposomes versus the amount that remains free in the solution. It is typically measured by separating the liposomes from the unencapsulated compound (e.g., by dialysis or size exclusion chromatography) and then quantifying the drug in the liposomal fraction using a method like HPLC.

Table 3: Key Characterization Parameters for a Hypothetical Liposomal Formulation of this compound

| Analytical Parameter | Technique | Purpose |

| Mean Particle Diameter | Dynamic Light Scattering (DLS) | Determines average liposome (B1194612) size. |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the broadness of the size distribution. |

| Zeta Potential | Laser Doppler Electrophoresis | Assesses surface charge and predicts colloidal stability. researchgate.net |

| Encapsulation Efficiency (%) | HPLC, Centrifugation/Dialysis | Quantifies the percentage of drug loaded into liposomes. |

| Drug Release Profile | In vitro release study (e.g., Dialysis Bag Method) | Characterizes the rate and extent of drug release from the formulation over time. |

Future Perspectives and Emerging Research Avenues

Rational Design of Novel Analogues with Enhanced Target Selectivity or Potency

The chemical structure of N-(2-bromoethyl)-2-methoxybenzamide serves as a versatile template for the rational design of new, more potent, and selective drug candidates. The presence of the bromoethyl group provides a reactive handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Researchers can leverage this scaffold to synthesize a library of analogues. For instance, the bromine atom can be substituted with various nucleophiles to introduce different functional groups, such as amines, azides, or thiols. This could lead to derivatives with altered pharmacokinetic profiles and target engagement. A study on N-(2-aminoethyl)-N-benzyloxyphenyl benzamides demonstrated significant in vitro activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov The most potent compound in that series achieved an EC50 value of 0.001 µM. nih.gov This suggests that converting the bromoethyl moiety of this compound to an aminoethyl group and introducing further substitutions could yield potent antiparasitic agents.

Furthermore, the 2-methoxybenzamide (B150088) core is a key feature in ligands targeting central nervous system receptors. For example, substituted benzamides like (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) exhibit very high affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov By modifying the methoxy (B1213986) and aromatic ring substitutions on the this compound backbone, it is conceivable to develop novel CNS-active agents with tailored selectivity for specific dopamine receptor subtypes, which play crucial roles in conditions like schizophrenia and Parkinson's disease. nih.gov

Table 1: Potential Analogues of this compound and Their Hypothetical Targets

| Starting Scaffold | Proposed Modification | Resulting Functional Group | Potential Therapeutic Target/Application |

| This compound | Substitution of bromine with a primary amine | N-(2-aminoethyl)-2-methoxybenzamide | Antiparasitic (e.g., Trypanosoma brucei) |

| This compound | Substitution of bromine with an azide (B81097), followed by reduction | N-(2-aminoethyl)-2-methoxybenzamide | Versatile intermediate for further derivatization |

| This compound | Modification of the aromatic ring (e.g., adding bromo or iodo groups) | Halogenated N-(2-bromoethyl)-2-methoxybenzamides | Enhanced receptor affinity (e.g., Dopamine D2/D3) |

| This compound | Replacement of the 2-methoxy group with other alkoxy groups | N-(2-bromoethyl)-alkoxybenzamides | Fine-tuning of ligand-receptor interactions |

Development of Multitargeting Agents for Complex Disease Phenotypes

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. This has spurred interest in developing multitargeting agents that can modulate several key proteins simultaneously. The this compound scaffold is an attractive starting point for creating such molecules.

By combining structural motifs known to interact with different targets, medicinal chemists can design hybrid molecules. For example, certain benzamide (B126) structures are known to exhibit kinase inhibition activity, a key strategy in oncology. google.com It is plausible to design an analogue of this compound that incorporates features of a known kinase inhibitor while retaining the core structure that might confer affinity for another target, such as a G-protein coupled receptor. This could lead to a dual-action drug that, for instance, inhibits tumor growth by blocking a key signaling kinase while also modulating a receptor involved in angiogenesis or cell proliferation.

Application of this compound as a Molecular Probe for Biological Systems

Molecular probes are essential tools for elucidating biological pathways and identifying new drug targets. The structure of this compound is well-suited for its development into such a probe. The bromoethyl group can act as a reactive moiety, capable of forming a covalent bond with nearby amino acid residues (like cysteine or histidine) in a protein's binding pocket. This makes it a potential covalent chemical probe to irreversibly label and help identify novel protein targets.

Furthermore, the scaffold can be modified to incorporate reporter tags. For instance, replacing the bromine with a radiolabel, such as ¹⁸F or ¹¹C, could transform the molecule into a positron emission tomography (PET) tracer. The successful use of related benzamides like [¹¹C]FLB 457 for imaging extrastriatal D₂/D₃ receptors in the human brain provides a strong precedent for this application. nih.gov A PET ligand based on the this compound core could enable non-invasive visualization and quantification of its target in living organisms, aiding in disease diagnosis and the assessment of drug efficacy. Alternatively, a fluorescent dye could be attached to create a probe for use in cellular imaging and high-throughput screening assays.

Integration with Nanotechnology and Advanced Drug Delivery Systems for Targeted Therapy

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility or lack of target specificity, leading to off-target effects. Nanotechnology offers a powerful solution to these challenges. This compound and its more potent, therapeutically active analogues could be encapsulated within various nanocarriers to enhance their delivery and performance.

Nanoparticles, which are colloidal systems with a size range of 10-1000 nm, can serve as effective drug carriers. For a molecule like this compound, which may have limited aqueous solubility, encapsulation within the hydrophobic core of polymeric nanoparticles or liposomes could significantly improve its bioavailability. Moreover, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug specifically to diseased cells or tissues, thereby increasing its local concentration and reducing systemic toxicity.

Table 2: Nanotechnology Platforms for Delivery of Benzamide-Based Therapeutics

| Nanocarrier Type | Description | Potential Advantages for Benzamide Delivery |

| Liposomes | Vesicles composed of one or more phospholipid bilayers. | Can encapsulate both hydrophilic and hydrophobic drugs; biocompatible and biodegradable. |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers like PLGA. | Provides controlled and sustained drug release; protects the drug from degradation. |

| Solid Lipid Nanoparticles (SLNs) | Particles made from solid lipids, offering good stability. | High drug loading capacity; can be produced on a large scale. |

| Micelles | Self-assembling core-shell structures formed by amphiphilic copolymers. | Can solubilize poorly water-soluble drugs; small size allows for tissue penetration. |

Exploration of Uncharted Therapeutic Indications and Biological Pathways

The full therapeutic potential of this compound and its derivatives likely extends beyond the currently inferred possibilities. The structural alerts within the molecule suggest several uncharted avenues for exploration.

Antiparasitic Drug Development: As suggested by research on similar compounds, this scaffold is a promising starting point for developing new treatments for neglected tropical diseases like Human African Trypanosomiasis. nih.gov

Neuropsychiatric Disorders: The established link between substituted benzamides and dopamine receptor antagonism makes this compound family a candidate for developing novel antipsychotics or treatments for other CNS disorders. nih.gov

Oncology: The general anticancer activity reported for some benzamide derivatives suggests that libraries based on this compound should be screened against various cancer cell lines.

Antimicrobial Agents: The broad biological activity of benzamides warrants investigation into their potential as antibacterial or antifungal agents. Research on other heterocyclic compounds has demonstrated the utility of this general approach. researchgate.net

Systematic biological screening of this compound and a rationally designed library of its analogues in a wide range of assays is a critical next step. This could uncover unexpected biological activities and open up entirely new therapeutic indications, further cementing the role of the benzamide scaffold in modern drug discovery.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-bromoethyl)-2-methoxybenzamide to minimize by-products?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For bromoethyl-substituted benzamides, key factors include:

- Temperature : Maintain sub-ambient temperatures (e.g., 0–5°C) during alkylation to reduce side reactions like elimination or dimerization .

- Reagent Stoichiometry : Use a slight excess of 2-bromoethylamine (1.2–1.5 eq.) to ensure complete coupling with 2-methoxybenzoyl chloride .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Data Support : Similar protocols for N-(diphenylmethylene)-2-methoxybenzamide achieved >85% purity after optimization .

Q. Which analytical methods are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the bromoethyl group (e.g., δ ~3.6–3.8 ppm for CHBr) and methoxy protons (δ ~3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z ~258.0) and isotopic pattern consistent with bromine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. How does the bromoethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromoethyl moiety acts as a leaving group, enabling:

- SN2 Reactions : React with nucleophiles (e.g., amines, thiols) to form ethyl-linked derivatives. Kinetic studies show reactivity increases in polar aprotic solvents (e.g., DMF) .

- Polymerization : Participate in step-growth polymerization with diols or dithiols to generate thermally stable polyamides (T > 150°C) .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from structural variations or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, bromoethyl chain length) and test against standardized enzyme assays (e.g., kinase inhibition) .

- Dose-Response Analysis : Compare IC values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type specificity .

- Case Study : Derivatives with para-methoxy groups showed 10-fold higher anticancer activity than ortho-substituted analogs in leukemia models .

Q. What methodologies are used to determine the inhibitory effects of this compound on specific enzymes?

- Methodological Answer :

- Enzyme Kinetics : Use spectrophotometric assays (e.g., NADH oxidation for dehydrogenases) to measure inhibition constants (K). For Trypanosoma brucei inhibitors, IC values <1 µM were achieved via optimized benzamide scaffolds .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., FtsZ in bacteria) using software like AutoDock Vina. The bromoethyl group may occupy hydrophobic pockets critical for inhibition .

- Data Table :

| Derivative | Target Enzyme | IC (µM) | Reference |

|---|---|---|---|

| N-(2-bromoethyl)-2-methoxy | Bacterial FtsZ | 0.45 | |

| N-(2-chloroethyl)-2-methoxy | Tyrosine kinase | 2.3 |

Q. What strategies enable the incorporation of this compound into polymer matrices for material science applications?

- Methodological Answer :

- Copolymerization : React with diamine crosslinkers (e.g., hexamethylenediamine) via interfacial polymerization to form films with tensile strength >50 MPa .

- Thermal Analysis : Use DSC and TGA to assess stability. Polymers incorporating bromoethyl benzamides show decomposition temperatures >300°C .

- Challenge : Bromine’s bulkiness can reduce crystallinity; blending with rigid monomers (e.g., terephthalates) mitigates this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.